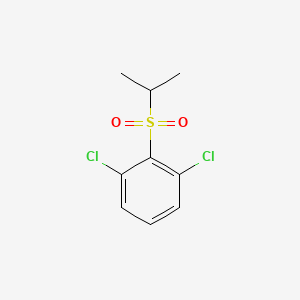

1,3-Dichloro-2-(isopropylsulfonyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1,3-Dichloro-2-(isopropylsulfonyl)benzene involves various strategies. For instance, the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric aminodiols was achieved through the addition of furyllithium to protected d-threoninal and d-allothreoninal, which are derived from d-threonine and d-allothreonine, respectively . Another synthesis approach for benzene derivatives, specifically 1,2-bis(trimethylsilyl)benzene, was performed using a hybrid metal of Mg and CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone (DMI), which provided a high yield under mild conditions without the need for toxic HMPA . Additionally, a novel synthesis method for five-membered heterocycles containing the sulfonyl group was described, involving the dilithiation of (isopropylsulfonyl)benzene followed by reaction with various electrophiles to yield heterocyclic compounds in good yields .

Molecular Structure Analysis

The molecular structure and stereochemistry of the synthesized compounds are often confirmed using techniques such as 1H NMR spectroscopy and single-crystal X-ray analysis. For example, the structure of the N-benzenesulfonyl-N,O isopropylidene derivatives of aminodiols was established using these methods . In another study, the crystal structure of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was determined, revealing intermolecular π-π interactions between benzene rings and additional C-H⋯π and weak intermolecular C-H⋯O interactions .

Chemical Reactions Analysis

The reactivity of compounds similar to 1,3-Dichloro-2-(isopropylsulfonyl)benzene can be explored through various chemical reactions. For instance, the oxidation of isopropyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid led to the formation of the title compound with a specific crystal structure . The metalation reactions involving the dilithiated species of (isopropylsulfonyl)benzene demonstrate the compound's reactivity towards the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by computational methods and spectroscopic techniques. For example, the electronic and excited state properties of a related compound, 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, were investigated using density functional theory, revealing information about band gap energies, reactive sites, and intra- and intermolecular interactions in various solvent atmospheres . Spectroscopic properties such as IR and Raman wave numbers were also predicted computationally for this compound in both monomer and dimer forms .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3-dichloro-2-propan-2-ylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2S/c1-6(2)14(12,13)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCIDMMXPQCQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-(isopropylsulfonyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)